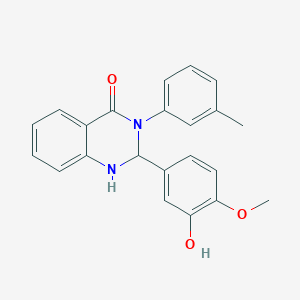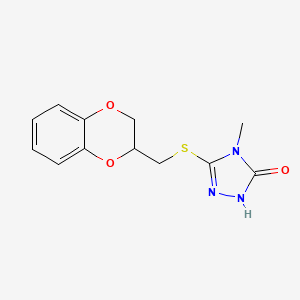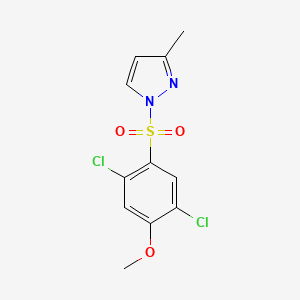
2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one, also known as HM-3, is a synthetic compound that has been widely researched for its potential pharmacological properties. Its unique chemical structure has made it a popular target for drug discovery and development.
作用機序
2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one exerts its pharmacological effects by inhibiting the activity of specific enzymes and receptors in the body, including protein kinase C (PKC) and phosphodiesterase (PDE) enzymes. This inhibition leads to changes in cellular signaling pathways and can have a wide range of effects on various physiological processes.
Biochemical and Physiological Effects:
Research has shown that 2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one can have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one in lab experiments is its unique chemical structure, which makes it a valuable tool for drug discovery and development. However, its complex synthesis method and limited availability can make it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on 2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one, including:
1. Further exploration of its anti-cancer properties and potential use in cancer treatment.
2. Investigation of its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Development of more efficient and cost-effective synthesis methods for 2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one.
4. Study of its potential use in treating inflammatory disorders, such as rheumatoid arthritis.
5. Investigation of its effects on cardiovascular health and potential use in treating heart disease.
In conclusion, 2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one is a promising compound with a unique chemical structure and potential pharmacological properties. Further research is needed to fully understand its mechanism of action and potential uses in treating various diseases and disorders.
合成法
The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one involves several steps, including the reaction of 3-methylbenzaldehyde with 2-aminophenol to form 2-(3-methylphenyl)benzoxazole. This intermediate is then reacted with 4-methoxyphenylboronic acid to form the desired product, 2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one.
科学的研究の応用
2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one has been studied for its potential use in treating various diseases and disorders, including cancer, inflammation, and neurological disorders. Its ability to inhibit certain enzymes and receptors in the body makes it a promising candidate for drug development.
特性
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14-6-5-7-16(12-14)24-21(15-10-11-20(27-2)19(25)13-15)23-18-9-4-3-8-17(18)22(24)26/h3-13,21,23,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICHMRAGVCWJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxy-4-methoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)





![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)



![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)

![3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638161.png)